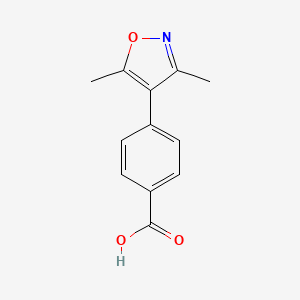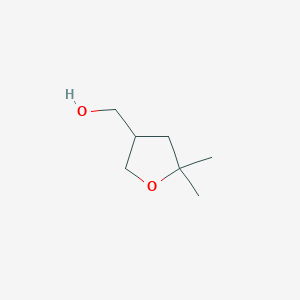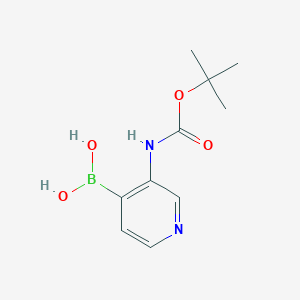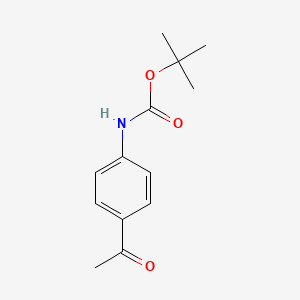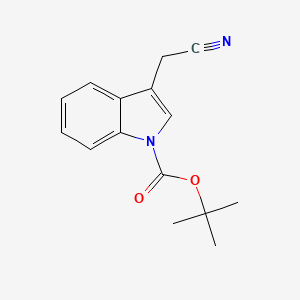
(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, or (S)-AMMPB, is an organic compound widely used in chemistry and biochemistry laboratories for various research applications. It is a zwitterionic compound, meaning it contains both a positive and a negative charge in the same molecule. This unique molecular structure makes it an ideal tool for a variety of research applications, from studying the mechanism of action of drugs to biochemical and physiological effects.
Scientific Research Applications
Antioxidant Activity and Biological Effects
One study explored the antioxidant activity of thiosulfonate compounds, including those similar to (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate. The research found that S-allyl-4-aminobenzenethiosulfonate and related compounds exhibited significant antioxidant activities both in vitro and in vivo, impacting the lipid peroxidation process and the antioxidant system in animal models without causing pathological changes. This suggests potential applications in developing antioxidant therapies and understanding the molecular basis of antioxidant activity Biointerface Research in Applied Chemistry, 2021.
Synthesis and Chemical Properties
Research on the synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a compound structurally related to (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, detailed the synthetic process and provided insights into its chemical properties through spectroscopic and crystallographic methods. This work contributes to the field of organic synthesis, offering a basis for further chemical modifications and applications in various domains European Journal of Chemistry, 2020.
Enzymatic Reactions and Metabolic Pathways
Another study identified a kinetically competent product-related allylic ketyl radical bound to the enzyme involved in the fermentation of l-leucine to various compounds under anaerobic conditions by the bacterium Clostridium difficile. This discovery of a ketyl radical intermediate in a biological process opens new avenues for understanding enzymatic mechanisms and designing biotechnological applications Nature, 2008.
Antimicrobial Activity
Novel derivatives of benzenesulfonate, closely related to the compound of interest, were synthesized and evaluated for their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial strains European journal of medicinal chemistry, 2007.
Material Science and Corrosion Inhibition
A study on the synthesis of quinazolones with antioxidant properties evaluated their application as additives for lubricating oils, demonstrating significant antioxidant activity. Such compounds, including those structurally related to (S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, could be used to enhance the performance and longevity of industrial materials Petroleum Science and Technology, 2014.
properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-5-12-9(11)8(10)6-7(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDHIGJZWRNZDG-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC=C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC=C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581763 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate | |
CAS RN |
88224-03-7 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-leucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

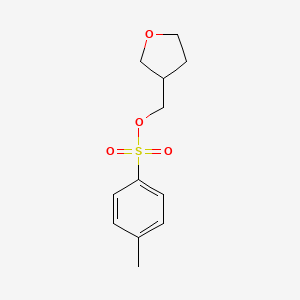
![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
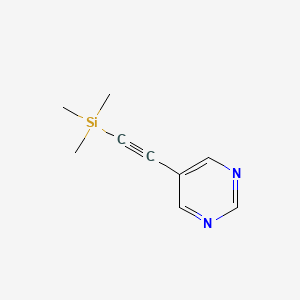

![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
